molecular formula C12H16N2 B2692309 2-Methyl-1-(2-methylpropyl)benzimidazole CAS No. 305347-09-5

2-Methyl-1-(2-methylpropyl)benzimidazole

Cat. No. B2692309
CAS RN: 305347-09-5
M. Wt: 188.274
InChI Key: SWFRJPMGFXDUMD-UHFFFAOYSA-N
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Description

“2-Methyl-1-(2-methylpropyl)benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives has been reported, which involves these reactants interacting in electrostatically charged microdroplets . This synthetic procedure is accelerated by orders of magnitude compared to the bulk process .


Molecular Structure Analysis

Benzimidazole is a base, and it can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .


Chemical Reactions Analysis

Benzimidazole undergoes various chemical reactions. It can act as a base, reacting with acids to form salts . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole appears as a white solid that forms tabular crystals . It is soluble in alcohol, ether, hot water, and sodium hydroxide solution, but insoluble in benzene .

Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, including 2-Methyl-1-(2-methylpropyl)benzimidazole, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . Compounds with electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) showed a significant increase in anticancer activity .

Antibacterial and Antifungal Activity

Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .

Antiviral Agents

Benzimidazole derivatives have been reported to possess antiviral activity . The structure of benzimidazole is analogized with the nucleotides found in the human body, making them potential candidates for antiviral agents .

Anti-inflammatory Agents

Benzimidazole derivatives have been reported to possess anti-inflammatory activity . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Antitubercular Agents

Benzimidazole derivatives have been reported to possess antitubercular activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .

Antioxidant Agents

Benzimidazole derivatives have been reported to possess antioxidant activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .

Safety and Hazards

Benzimidazole is moderately toxic by ingestion and poison by intravenous route . When heated to decomposition, it emits toxic fumes of nitrogen oxides .

Future Directions

Benzimidazole and its derivatives continue to be an active and attractive topic of medicinal chemistry due to their enormous medicinal value . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active area of research, with recent advances and new perspectives continually emerging .

properties

IUPAC Name

2-methyl-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(2)8-14-10(3)13-11-6-4-5-7-12(11)14/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFRJPMGFXDUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(2-methylpropyl)benzimidazole

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